molecular formula C16H19F3N6 B6460538 N,N-dimethyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-amine CAS No. 2549016-46-6

N,N-dimethyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-amine

Cat. No.: B6460538
CAS No.: 2549016-46-6
M. Wt: 352.36 g/mol
InChI Key: BEIBAPGYTQLZEV-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted at position 3 with a dimethylamino group and at position 6 with a piperazine ring. The piperazine is further linked to a 5-(trifluoromethyl)pyridin-2-yl group.

Properties

IUPAC Name

N,N-dimethyl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N6/c1-23(2)14-5-6-15(22-21-14)25-9-7-24(8-10-25)13-4-3-12(11-20-13)16(17,18)19/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIBAPGYTQLZEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-dimethyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-amine is a complex organic compound with significant biological activity, particularly in medicinal chemistry. Its structure comprises a pyridazine core substituted with a piperazine ring and a trifluoromethyl-pyridine moiety, which contributes to its pharmacological potential.

The primary biological target of this compound is Mycobacterium tuberculosis H37Ra , where it exhibits substantial inhibitory effects. The compound's mechanism involves interference with the biochemical pathways of the bacterium, leading to inhibited growth and proliferation. The 50% inhibitory concentration (IC50) values for this compound range from 135 to 218 μM , indicating its potency against the pathogen.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics, although detailed data on its metabolism and excretion are still needed. The presence of the trifluoromethyl group is believed to enhance its lipophilicity, potentially aiding in cellular penetration.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Effect IC50 (μM)
AntimycobacterialInhibition of Mycobacterium tuberculosis135 - 218
CytotoxicityPotential anti-cancer propertiesTBD
Anticonvulsant ActivityInvestigated for seizure controlTBD

Case Studies and Research Findings

Recent studies have explored the compound's efficacy in various biological assays:

  • Antimycobacterial Activity : In a study assessing various derivatives, this compound was shown to significantly inhibit the growth of Mycobacterium tuberculosis, supporting its potential as a therapeutic agent for tuberculosis.
  • Cytotoxicity : Preliminary research indicates that the compound may possess cytotoxic properties against cancer cell lines, although specific IC50 values are yet to be established. Further investigations are needed to elucidate its mechanism and efficacy in cancer therapy.
  • Anticonvulsant Properties : The compound has been evaluated for its anticonvulsant activity, with early results suggesting it may have potential in controlling seizures, similar to other piperazine derivatives .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs differ in:

  • Pyridine/pyridazine substituents : Methyl vs. trifluoromethyl groups.
  • Heterocyclic cores : Pyridazine vs. imidazopyridazine or pyrazine.
  • Linker groups : Piperazine vs. piperidine or pyrrolidine.
Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) Biological Activity Reference
N,N-dimethyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-amine Pyridazine - N,N-dimethyl (C3)
- CF₃-pyridinyl-piperazine (C6)
Not reported Hypothesized antimalarial/kinase inhibition
N-(5-methyl-2-pyridyl)-6-piperazin-1-yl-pyridazin-3-amine Pyridazine - NH-(5-methylpyridinyl) (C6) ~296 (calculated) Not specified
3-(4-(methylsulfinyl)phenyl)-N-(4-(methylsulfonyl)phenyl)imidazo[1,2-b]pyridazin-6-amine Imidazopyridazine - Sulfoxide/sulfonamide aryl groups Not reported Antimalarial (Plasmodium)
N-[1-(3,4-difluorobenzyl)-4-piperidinyl]-6-(trifluoromethyl)-3-pyridazinamine Pyridazine - CF₃ (C6)
- 3,4-difluorobenzyl-piperidine
~392 (calculated) Not specified
S 18126 (Dopamine D4 antagonist) Benzoindane - Piperazinyl-methyl substitution Not reported D4 receptor antagonism

Key Findings from Comparative Analysis

Trifluoromethyl vs. However, CF₃ may reduce aqueous solubility, necessitating formulation optimization.

Piperazine Linker Flexibility :

  • Piperazine in the target compound provides conformational flexibility, likely improving binding to sterically constrained targets compared to rigid piperidine analogs (e.g., ) .

Heterocyclic Core Impact :

  • Pyridazine cores (target compound, –3) favor planar interactions with enzymes, whereas imidazopyridazines () may engage in π-π stacking with hydrophobic pockets .

Biological Activity Trends: Antimalarial activity in and correlates with trifluoromethyl and sulfonamide groups, suggesting the target compound could share similar efficacy against Plasmodium species .

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : Analogs range from ~296 () to ~496 (), with the target compound likely intermediate (~350–400). Higher molecular weights may limit oral bioavailability.
  • Polar Surface Area (PSA) : Piperazine and pyridazine contribute to PSA, influencing membrane permeability. CF₃ groups balance this by increasing lipophilicity.

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